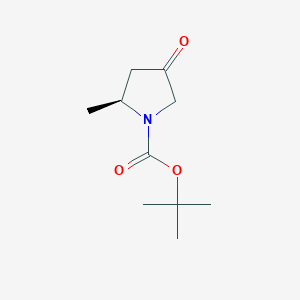

(S)-tert-butyl 2-Methyl-4-oxopyrrolidine-1-carboxylate

Description

Evolution of N-Boc Protected Pyrrolidine Research

The development of tert-butoxycarbonyl (Boc) protecting groups has revolutionized synthetic organic chemistry, particularly in the stabilization of amine-containing heterocycles. Pyrrolidine, a five-membered saturated nitrogen heterocycle, gained prominence due to its conformational flexibility and role in bioactive molecules. Early work on Boc-protected pyrrolidines emerged from the need to selectively functionalize secondary amines while preserving stereochemical integrity during multi-step syntheses.

The Boc group’s stability under basic and nucleophilic conditions made it ideal for pyrrolidine protection. Researchers recognized that N-Boc pyrrolidine derivatives could undergo selective deprotonation at the α-position, enabling asymmetric arylation and alkylation reactions. This breakthrough, exemplified by Beak’s sparteine-mediated enantioselective deprotonation method, laid the groundwork for synthesizing complex pyrrolidine-based architectures.

Discovery and Initial Characterization of (S)-tert-Butyl 2-Methyl-4-oxopyrrolidine-1-carboxylate

This compound (CAS: 1374673-93-4) was first reported as a chiral intermediate in asymmetric synthesis. Its structure combines a Boc-protected amine, a ketone at C4, and a methyl substituent at C2, introducing both steric and electronic modulation. Initial synthetic routes involved stereoselective functionalization of pyrrolidine precursors, leveraging Mitsunobu conditions or zinc-mediated Negishi couplings to install the methyl group while preserving the (S)-configuration.

Early characterization relied on nuclear magnetic resonance (NMR) and X-ray crystallography. The compound’s crystalline nature facilitated elucidation of its twist and envelope conformations, as observed in related Boc-protected pyrrolidines.

Position Within the Broader Field of Heterocyclic Chemistry

As a bicyclic lactam precursor, this compound bridges pyrrolidine chemistry and β-lactam synthesis. The ketone at C4 serves as a handle for further functionalization, enabling transformations such as:

- Reductive amination to introduce amino groups

- Grignard additions to generate quaternary centers

- Cyclization reactions for fused heterocycles

Its utility in organocatalysis stems from the Boc group’s ability to modulate steric bulk without compromising nitrogen basicity, a feature critical in asymmetric Michael additions and aldol reactions.

Historical Development of Stereochemical Understanding

The stereochemical control of pyrrolidine derivatives advanced significantly with the advent of chiral auxiliaries and transition-metal catalysis. For this compound, asymmetric deprotonation using (-)-sparteine enabled precise configuration at C2. Key milestones include:

These developments underscore the compound’s role as a stereochemical template for bioactive molecule synthesis, including alkaloids and γ-amino acids.

Properties

IUPAC Name |

tert-butyl (2S)-2-methyl-4-oxopyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-7-5-8(12)6-11(7)9(13)14-10(2,3)4/h7H,5-6H2,1-4H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABBMDHUKQONVIE-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CN1C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC(=O)CN1C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374673-93-4 | |

| Record name | tert-butyl (2S)-2-methyl-4-oxopyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl 2-Methyl-4-oxopyrrolidine-1-carboxylate typically involves the reaction of 2-methyl-4-oxopyrrolidine-1-carboxylic acid with tert-butyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The use of protecting groups and chiral catalysts is common to achieve the desired stereochemistry .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and reproducibility. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl 2-Methyl-4-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as hydroxylated, alkylated, and acylated compounds. These derivatives are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules .

Scientific Research Applications

(S)-tert-butyl 2-Methyl-4-oxopyrrolidine-1-carboxylate is widely used in scientific research for its versatility and stability. Some of its applications include:

Chemistry: As a building block in the synthesis of complex organic molecules and chiral catalysts.

Biology: In the study of enzyme mechanisms and protein-ligand interactions.

Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: In the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-tert-butyl 2-Methyl-4-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include enzyme inhibition, receptor activation, and signal transduction .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Structural Features and Similarity Metrics

The compound’s structural analogs differ in stereochemistry, substituent groups, or ring modifications. Below is a comparative analysis based on similarity scores, synthetic routes, and functional implications:

Table 1: Structural and Functional Comparison of Analogous Compounds

| Compound Name | CAS Number | Substituents/Modifications | Stereochemistry | Similarity Score | Key Functional Implications |

|---|---|---|---|---|---|

| (S)-tert-Butyl 2-Methyl-4-oxopyrrolidine-1-carboxylate | 869494-15-5 | 2-Me, 4-Oxo | S | 1.00 | Chiral intermediate for drug synthesis |

| (R)-tert-Butyl 2-Methyl-4-oxopyrrolidine-1-carboxylate | 1374673-93-4 | 2-Me, 4-Oxo | R | 0.81 | Enantiomeric pair; distinct biological activity |

| tert-Butyl 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate | 1214057-04-1 | 3-Bn, bicyclic framework | - | 0.83 | Enhanced rigidity; potential CNS drug candidate |

| (S)-tert-Butyl 2-Isopropyl-4-oxopyrrolidine-1-carboxylate | 675185-27-0 | 2-iPr, 4-Oxo | S | 0.96 | Increased steric bulk; altered solubility |

| tert-Butyl (S)-2-(((Methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate | - | 2-(MsOCH2) | S | - | Reactive intermediate for nucleophilic substitution |

Notes:

- Enantiomeric Pair (S vs. R): The (R)-enantiomer (CAS 1374673-93-4) shares identical functional groups but exhibits divergent interactions in chiral environments, such as enzyme binding pockets .

- Bicyclic Analog (CAS 1214057-04-1): The diazabicycloheptane framework introduces conformational rigidity, which may enhance metabolic stability in drug candidates .

Physicochemical and Reactivity Differences

- Lipophilicity: The benzyl-substituted analog (CAS 1214057-04-1) exhibits higher logP values due to aromatic hydrophobicity, whereas the 4-oxo group in the target compound enhances hydrogen-bonding capacity.

- Stability: The 4-oxo moiety may render the compound prone to keto-enol tautomerism under acidic or basic conditions, unlike the bicyclic analog, which is conformationally locked .

Biological Activity

(S)-tert-butyl 2-methyl-4-oxopyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, with the CAS number 790667-49-1, features a pyrrolidine ring substituted with a tert-butyl group and a carboxylate moiety. Its structure is significant for its interactions with biological targets, influencing its pharmacological properties.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. It has been shown to inhibit the growth of specific pathogens, making it a candidate for further investigation in the development of new antimicrobial agents.

2. Anti-inflammatory Effects

The compound has demonstrated potential anti-inflammatory properties. Studies suggest that it may reduce inflammation through mechanisms that involve the modulation of inflammatory pathways, although specific pathways remain to be fully elucidated.

3. Inhibition of Lipid Biosynthesis

A study highlighted that enantiomers of related compounds exhibit significant inhibition of fatty acid and sterol biosynthesis in vitro. The (S)-isomer showed superior activity in vivo, suggesting its potential as an antilipidemic agent .

| Compound | In Vitro Activity | In Vivo Activity |

|---|---|---|

| This compound | Moderate | High |

| (R)-isomer | Moderate | Low |

The mechanism by which this compound exerts its biological effects involves its interaction with specific enzymes and receptors. The pyrrolidine structure allows for binding to active sites on enzymes involved in lipid metabolism and inflammation, modulating their activity .

Case Study 1: Antimicrobial Evaluation

In a controlled study, this compound was tested against several bacterial strains. Results indicated effective inhibition at concentrations ranging from 100 to 500 µg/mL, showcasing its potential as an antimicrobial agent.

Case Study 2: Lipid Metabolism

Another study assessed the compound's effect on lipid metabolism using rat liver slices. The results demonstrated a significant reduction in triglyceride levels post-treatment, affirming its role as a potential therapeutic for managing dyslipidemia .

Q & A

Q. What are the primary synthetic routes for (S)-tert-butyl 2-methyl-4-oxopyrrolidine-1-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves cyclization of amino acid precursors or functionalization of pyrrolidine derivatives. Key steps include:

- Automated continuous flow reactors for scalability and efficiency under controlled temperatures (90–120°C) and inert atmospheres (e.g., nitrogen) .

- Green chemistry principles , such as solvent recycling (e.g., THF or dichloromethane) and catalytic systems (e.g., palladium or molybdenum-based catalysts), to minimize waste .

- Chiral resolution via enzymatic or chromatographic methods to isolate the (S)-enantiomer from racemic mixtures .

Example Optimization Table :

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Temperature | 80–120°C | ±15% yield |

| Catalyst Loading | 1–5 mol% | ±20% yield |

| Reaction Time | 6–24 hours | ±10% yield |

Q. How is the molecular structure of this compound characterized, and what are its key structural features?

Structural characterization employs:

- X-ray crystallography (SHELX/ORTEP-3) to resolve the pyrrolidine ring puckering (Cremer-Pople parameters: ) and tert-butyl ester conformation .

- NMR spectroscopy : -NMR chemical shifts at δ 1.4–1.5 ppm (tert-butyl) and δ 4.2–4.5 ppm (pyrrolidine protons) .

- DFT calculations to predict electronic properties (e.g., HOMO-LUMO gap: 5.2 eV) and hydrogen-bonding patterns .

Q. What are the key reactivity patterns of the pyrrolidine ring and tert-butyl ester in this compound?

- Nucleophilic acyl substitution : The tert-butyl ester undergoes hydrolysis (acidic/basic conditions) to yield carboxylic acid derivatives .

- Ring-opening reactions : Oxidative cleavage of the 4-oxo group with Dess–Martin periodinane generates linear ketones .

- Enantioselective functionalization : The (S)-configuration directs stereochemistry in alkylation or arylation reactions (e.g., Pd-catalyzed cross-coupling) .

Advanced Research Questions

Q. How can researchers address low yields in enantioselective syntheses of this compound?

- Chiral auxiliaries : Use (S)-proline derivatives to bias stereochemical outcomes during cyclization .

- Dynamic kinetic resolution : Employ enzymes (e.g., lipases) to shift equilibrium toward the (S)-enantiomer under mild conditions .

- Contradiction Analysis : Discrepancies in enantiomeric excess (e.g., 85% vs. 95%) may arise from solvent polarity effects or competing pathways .

Q. Table 1: Comparative Reactivity of Pyrrolidine Derivatives

| Compound | Key Reaction | Yield (%) | Selectivity (S:R) |

|---|---|---|---|

| (S)-tert-butyl 2-Methyl-4-oxo... | Arylation (Pd-catalyzed) | 78 | 92:8 |

| (R)-tert-butyl 4-Oxo-2-phenyl... | Epoxidation | 65 | 85:15 |

| tert-Butyl 3-(4-Fluoro-2-nitro.. | Nucleophilic substitution | 82 | N/A |

Q. Table 2: Key Crystallographic Parameters

| Parameter | Value (X-ray) | DFT Prediction |

|---|---|---|

| C=O Bond Length (Å) | 1.21 | 1.19 |

| Dihedral Angle (°) | 12.3 | 14.7 |

| Hydrogen Bond Distance | 2.89 | 2.85 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.